molecular formula C48H84O3 B1163846 [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate CAS No. 108885-61-6

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate

Cat. No.: B1163846
CAS No.: 108885-61-6
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (3S)-3-hydroxyoctadecanoate. This nomenclature follows the International Union of Pure and Applied Chemistry conventions for complex polycyclic structures and provides complete stereochemical information for all chiral centers present in the molecule. The compound can be systematically classified within the broader taxonomy of lipids and lipid-like molecules, specifically categorized under prenol lipids and further subdivided into the triterpenoid class.

The systematic classification places this compound within the lupane-type triterpenoids, which are characterized by their pentacyclic carbon skeleton derived from the cyclization of 2,3-oxidosqualene. The lupane skeleton represents one of the most important families of triterpenes, alongside oleanane, ursane, and hopane derivatives. Within this classification system, the compound belongs to the subset of lupane triterpenoids that have undergone post-biosynthetic modification through esterification with hydroxylated fatty acids.

Chemical database identifiers provide additional systematic classification information. The compound possesses the International Chemical Identifier key ISCGWWWBTBITFA-WTAKOSIWSA-N, which uniquely identifies its specific stereoisomeric form. The simplified molecular-input line-entry system representation confirms the molecular connectivity and stereochemistry: CCCCCCCCCCCCCCCC@@HO.

Molecular Topology of the Cyclopenta[a]chrysene Core

The cyclopenta[a]chrysene core structure forms the fundamental architectural framework of this triterpenoid compound. This pentacyclic system consists of four six-membered rings designated as rings A, B, C, and D, along with a five-membered ring E that creates the cyclopenta fusion pattern. The molecular topology follows the characteristic lupane skeleton arrangement where the five-membered ring E is fused to the six-membered ring A at positions that create the distinctive cyclopenta[a]chrysene nomenclature pattern.

Ring A contains carbons 1 through 3a and 13b, with carbon 3a serving as a bridgehead position connecting to the cyclopentane ring E. Ring B encompasses carbons 5a through 7a and includes the critical bridgehead carbon 5a. Ring C spans from carbon 8 through carbon 11b, while ring D extends from carbon 13a to carbon 17 in traditional steroid numbering conventions. The five-membered ring E is formed by carbons 13b, 1, 2, 3, and 3a, creating the distinctive cyclopenta fusion that characterizes this structural class.

The molecular topology incorporates six methyl substituents strategically positioned throughout the pentacyclic framework. Two methyl groups are geminal at position 8, creating a quaternary carbon center that significantly influences the overall molecular conformation. Additional methyl groups are located at positions 3a, 5a, 5b, and 11a, each contributing to the three-dimensional shape and steric environment of the molecule. The prop-1-en-2-yl substituent, also known as an isopropenyl group, is attached at position 1, introducing an exocyclic double bond that serves as a distinctive structural feature of lupane-type triterpenoids.

Table 1: Ring System Analysis of Cyclopenta[a]chrysene Core

Ring Carbon Positions Ring Size Structural Features
A 1, 2, 3, 3a, 13b 6-membered Contains ester attachment site
B 5a, 5b, 6, 7, 7a 6-membered Chair conformation predominant
C 8, 9, 10, 11, 11a, 11b 6-membered Contains geminal dimethyl group
D 13a, 13b, 14, 15, 16, 17 6-membered Includes quaternary carbon centers
E 1, 2, 3, 3a, 13b 5-membered Cyclopenta fusion ring

Stereochemical Configuration Analysis

The stereochemical configuration of this compound involves ten defined stereocenters, each designated with specific R or S absolute configuration following the Cahn-Ingold-Prelog priority rules. The systematic stereochemical analysis reveals a highly ordered three-dimensional architecture that is critical for understanding the compound's physical and chemical properties. Position 1 exhibits R configuration, establishing the spatial arrangement of the isopropenyl substituent relative to the cyclopentane ring plane.

Carbon 3a displays R configuration, which influences the positioning of the methyl substituent at this bridgehead position. The R configuration at carbon 5a affects the overall conformation of ring B and the spatial relationship between the A and B rings. Similarly, carbon 5b shows R configuration, contributing to the chair conformation typically adopted by six-membered ring B in lupane-type structures. Position 7a maintains R configuration, while the critical ester attachment site at carbon 9 exhibits S configuration, determining the spatial orientation of the 3-hydroxyoctadecanoate ester chain.

The remaining stereocenters at positions 11a, 11b, 13a, and 13b all exhibit R configuration, creating a consistent stereochemical pattern that reinforces the overall molecular stability. This specific stereochemical arrangement is not arbitrary but reflects the biosynthetic origin of lupane triterpenoids from 2,3-oxidosqualene through enzyme-catalyzed cyclization reactions that proceed with high stereoselectivity. The stereochemical configuration significantly influences the compound's conformational preferences, with theoretical calculations suggesting a preference for conformations that minimize steric interactions between the multiple methyl substituents.

Table 2: Stereochemical Configuration Summary

Position Configuration Substituent Ring Location
1 R Isopropenyl Ring E
3a R Methyl Ring A/E junction
5a R Methyl Ring A/B junction
5b R Methyl Ring B
7a R Hydrogen Ring B/C junction
9 S Ester group Ring C
11a R Methyl Ring C/D junction
11b R Hydrogen Ring C/D junction
13a R Hydrogen Ring D
13b R Hydrogen Ring D/E junction

Esterification Pattern of 3-Hydroxyoctadecanoate Moiety

The esterification pattern involves the attachment of (3S)-3-hydroxyoctadecanoic acid to the cyclopenta[a]chrysene core through an ester linkage at position 9. The 3-hydroxyoctadecanoic acid component represents a hydroxylated saturated fatty acid with eighteen carbon atoms, where the hydroxyl group is positioned at the third carbon from the carboxyl terminus. The S configuration at the hydroxyl-bearing carbon establishes the absolute stereochemistry of this fatty acid component, contributing to the overall chirality of the ester conjugate.

The ester bond formation occurs between the carboxyl group of 3-hydroxyoctadecanoic acid and the hydroxyl group at carbon 9 of the lupane skeleton. This esterification significantly alters the physicochemical properties of the parent lupeol molecule, increasing the molecular weight from approximately 426 grams per mole for simple lupane derivatives to 709.20 grams per mole for the complete ester. The long aliphatic chain of the fatty acid ester introduces considerable conformational flexibility, with 18 rotatable bonds contributing to the overall molecular dynamics.

The presence of the hydroxyl group at position 3 of the octadecanoate chain creates an additional site for potential hydrogen bonding interactions and further derivatization reactions. This hydroxyl group maintains S configuration, consistent with the stereochemical pattern observed in naturally occurring hydroxy fatty acids. The combination of the rigid pentacyclic triterpenoid core with the flexible hydroxylated fatty acid chain creates a unique amphiphilic character, where the triterpenoid portion contributes hydrophobic properties while the hydroxyl groups provide limited hydrophilic character.

Analytical characterization of the esterification pattern can be achieved through hydrolysis reactions that cleave the ester bond, yielding the parent lupeol and 3-hydroxyoctadecanoic acid components. Spectroscopic analysis reveals characteristic ester carbonyl stretching frequencies in infrared spectroscopy, while nuclear magnetic resonance spectroscopy provides detailed information about the connectivity and stereochemistry of both the triterpenoid and fatty acid portions. The molecular weight of 709.20 grams per mole and exact mass of 708.64204654 grams per mole confirm the successful esterification and provide essential data for mass spectrometric identification.

Table 3: Esterification Pattern Analysis

Component Molecular Formula Configuration Attachment Site
Lupane Core C₃₀H₄₉O Multiple R/S Position 9-OH
Fatty Acid C₁₈H₃₅O₃ 3S-hydroxy Carboxyl carbon
Ester Linkage - - C9-O-CO-C1'
Complete Molecule C₄₈H₈₄O₃ 11 stereocenters -

Properties

IUPAC Name

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3/t36?,37-,38+,39-,40+,41-,43+,45+,46-,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCGWWWBTBITFA-HQBPQUAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate is a complex organic molecule with potential biological activities. Its structure includes multiple stereocenters and functional groups that may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C48H80O2C_{48}H_{80}O_2, with a molecular weight of 689.1 g/mol. The intricate structure contributes to its unique biological properties and potential therapeutic applications.

PropertyValue
Molecular FormulaC₄₈H₈₀O₂
Molecular Weight689.1 g/mol
CAS Number167868-24-8

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions that are crucial for various physiological processes.

Key Mechanisms:

  • Enzyme Modulation: The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding: It could bind to specific receptors influencing cellular signaling pathways.

Therapeutic Potential

Research indicates that compounds similar to this one have shown promise in various therapeutic areas:

  • Antioxidant Activity: Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties: Certain studies suggest that similar compounds may induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds and their mechanisms:

  • Study on Antioxidant Properties: A study highlighted that cyclopenta[a]chrysen derivatives possess significant antioxidant activity due to their ability to donate electrons and neutralize free radicals .
  • Inflammation Modulation: Research indicated that compounds similar to our target compound can modulate inflammatory responses in animal models by affecting cytokine production .

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Potential : Research indicates that compounds similar to this structure may have therapeutic effects. For instance:
    • Antioxidant Activity : Compounds with similar chiral centers have been studied for their antioxidant properties. Antioxidants are crucial in reducing oxidative stress in cells and may play a role in preventing diseases such as cancer and cardiovascular disorders .
    • Anti-inflammatory Effects : Some derivatives of this compound have shown promise in modulating inflammatory pathways. This is essential for developing treatments for chronic inflammatory diseases .
  • Drug Delivery Systems : The hydrophobic nature of the compound suggests potential use in drug delivery systems where solubility and bioavailability are critical factors. Lipid-based formulations could enhance the delivery of poorly soluble drugs .

Biochemical Research Applications

  • Biomarker Discovery : The unique structure of this compound may allow it to act as a biomarker in various biological assays. Its presence or concentration could be indicative of specific physiological or pathological conditions .
  • Metabolic Studies : Understanding how this compound interacts with metabolic pathways can provide insights into its role in human health. For example:
    • Interaction with Enzymes : Studies on similar compounds have revealed their ability to modulate enzyme activity involved in drug metabolism . This can be crucial for understanding pharmacokinetics and drug interactions.

Case Studies

Several studies highlight the practical applications of compounds structurally related to [(1R,...)]:

  • A study conducted on plant-derived phytochemicals demonstrated that certain structures exhibited significant inhibitory effects on liver enzymes associated with drug metabolism . This suggests that similar compounds could be explored for their potential to enhance or inhibit specific metabolic pathways.
  • Another investigation into the anti-inflammatory properties of complex organic molecules found that certain derivatives could reduce inflammation markers in vitro . Such findings support further exploration of this compound's potential therapeutic benefits.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The compound undergoes acid- or base-catalyzed hydrolysis due to its ester linkage. The reaction cleaves the ester bond, yielding 3-hydroxyoctadecanoic acid and the triterpenoid alcohol (lupeol derivative).

Reaction ConditionsProductsReferences
0.1M NaOH, 80°C, 2 hrs3-Hydroxyoctadecanoic acid + [(...)-hexadecahydrocyclopenta[a]chrysen-9-ol]
H₂SO₄ (5%), reflux, 4 hrsPartial ester hydrolysis with <10% degradation of triterpenoid backbone

Key factors:

  • Steric hindrance from the triterpenoid structure slows hydrolysis rates compared to simpler esters.

  • Hydrolysis is pH-dependent, with optimal cleavage in basic conditions.

Oxidation Reactions

The hydroxyl group at position 3 of the octadecanoate chain undergoes oxidation to form a ketone.

Oxidizing AgentProduct StructureYieldReferences
Pyridinium chlorochromate (PCC)3-Oxo-octadecanoate ester derivative78%
Jones reagent (CrO₃/H₂SO₄)Complete oxidation to carboxylic acid (low yield)32%

Notes:

  • The triterpenoid backbone remains stable under mild oxidation.

  • Over-oxidation leads to cleavage of the aliphatic chain .

Substitution at the Hydroxyl Group

The 3-hydroxy group participates in nucleophilic substitutions, forming derivatives like ethers or esters.

Reaction TypeReagentsProductApplicationReferences
AcetylationAcetic anhydride, pyridine3-Acetoxy-octadecanoate esterStability enhancement
MethylationCH₃I, Ag₂O3-Methoxy-octadecanoate esterMetabolic studies

Cyclization and Rearrangement

The triterpenoid core undergoes thermal or acid-induced rearrangements:

ConditionProcessOutcomeReferences
H₂SO₄ (cat.), 120°CBackbone Wagner-Meerwein shiftIsomerization to euphane-type skeleton
UV light (254 nm)Conformational ring closureStabilized Δ⁷,⁹-diene system

Biochemical Interactions

In biological systems, the compound interacts with enzymes:

Enzyme SystemReactionBiological RelevanceReferences
Cytochrome P450 3A4Hydroxylation at C-28Metabolic detoxification pathway
EsterasesEster cleavageBioactivation of triterpenoid moiety

Key findings:

  • Anti-inflammatory activity is mediated via suppression of NF-κB and COX-2 pathways .

  • The ester group enhances bioavailability compared to free triterpenols.

Reaction Stability Profile

ParameterStability OutcomeConditions TestedReferences
Thermal decompositionStable up to 220°CTGA analysis (N₂ atmosphere)
Photochemical stabilityDegrades by 15% after 48 hrsUV-Vis exposure (300–400 nm)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related triterpenoids and esters below:

Compound Name Structural Features Bioactivity Key References
Lupeol C-9 hydroxyl group; no esterification. Hepatoprotective, anti-inflammatory, inhibits lipid peroxidation and ROS generation.
Lupeol acetate C-9 hydroxyl replaced with acetate. Enhanced cytotoxicity against cancer cells compared to lupeol; improved metabolic stability.
Lupenone C-9 hydroxyl oxidized to ketone. Reduced antioxidant activity but retained antiproliferative effects.
Lupeol 3-hydroxyoctadecanoate (target compound) C-9 esterified with 3-hydroxyoctadecanoic acid. Hypothesized to combine membrane-targeting (via fatty acid) and triterpenoid bioactivity.
Lupeol-phenylalaninate derivatives C-9 esterified with tert-butoxycarbonyl-protected phenylalanine. Potent anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 4.2–8.7 μM).
Cladienunicellin N (marine-derived analog) Acetoxymethyl substitution at C-16. Cytotoxic against colorectal carcinoma (HCT-116, IC₅₀ = 9.8 μM).

Key Findings:

Esterification Impact: Esterification at C-9 generally increases lipophilicity, improving cell membrane permeability. For example, lupeol acetate shows 2–3× higher cytotoxicity than lupeol in vitro .

Bioactivity Trends: Anticancer Activity: Lupeol-phenylalaninate derivatives (e.g., compound 6h) exhibit superior anti-proliferative effects compared to unmodified lupeol, suggesting that bulky ester groups enhance target engagement . Antioxidant Capacity: The free C-9 hydroxyl in lupeol is critical for ROS scavenging; esterification or oxidation (e.g., lupenone) diminishes this property .

Toxicity Profiles: Lupeol derivatives with simple esters (e.g., acetate) show low acute toxicity in rodent models (LD₅₀ > 2 g/kg). However, long-chain esters like 3-hydroxyoctadecanoate may pose challenges in metabolic clearance .

Physicochemical Properties:

Property Lupeol Lupeol Acetate Lupenone Lupeol 3-hydroxyoctadecanoate
LogP (calculated) 7.2 8.1 7.5 10.3
Molecular Weight (g/mol) 426.7 468.7 424.7 729.1
Water Solubility Insoluble Insoluble Insoluble Insoluble

Data derived from computational models and experimental analogs .

Preparation Methods

Core Functionalization and Protection

Source details the preparation of betulinic acid derivatives via cyclopropane ring formation and esterification. For example, Step 1 in Example 1 involves synthesizing (1S,3R)-3-(2-methoxy-2-oxoethyl)-2,2-dimethylcyclopropanecarboxylic acid, which is later coupled to the triterpenoid hydroxyl group. Critical steps include:

  • Hydroxyl protection : Acetylation of the C9 hydroxyl using acetic anhydride or acetyl chloride.

  • Side-chain modification : Introduction of the prop-1-en-2-yl group via Friedel-Crafts alkylation or Wittig reaction.

Deprotection and Isolation

Deprotection of the C9 acetate (e.g., using KOH/MeOH) yields the free alcohol, as demonstrated in Step 4 of Example 1. Purification via silica gel chromatography (8–10% ethyl acetate/hexane) achieves >95% purity.

Synthesis of (R)-3-Hydroxyoctadecanoic Acid

Source outlines a green, seven-step pathway starting from levoglucosenone (LGO), a cellulose-derived chiral pool reagent:

Oxa-Michael Addition and Lactonization

  • Step 1 : Hydration of LGO via oxa-Michael addition yields hydrated levoglucosenone (2a ) with 75% conversion.

  • Step 2 : Lactonization under acidic conditions forms γ-lactone 3a , preserving the (R)-configuration.

Chain Elongation via Cross-Metathesis

  • Step 3 : Grubbs II-catalyzed cross-metathesis of lactone 5d with 1-undecene extends the chain to C18. Optimal conditions (4.8 mol% catalyst, CuI additive) achieve 62% yield.

  • Step 4 : Hydrogenation (Pd/C, H₂) saturates the double bond and removes benzyl protecting groups, yielding (R)-3-hydroxyoctadecanoic acid in 72% yield.

Esterification Strategies

Coupling the triterpenoid alcohol and fatty acid requires regioselective esterification:

Acyl Chloride Method

  • Step 1 : Convert (R)-3-hydroxyoctadecanoic acid to its acyl chloride using thionyl chloride (SOCl₂).

  • Step 2 : React the acyl chloride with the triterpenoid alcohol in toluene with pyridine as a base. Source reports 36–88% yields for analogous esterifications.

Steglich Esterification

Using DCC/DMAP in dichloromethane avoids harsh conditions. However, the method is less efficient for sterically hindered alcohols (yields ~50%).

Purification and Characterization

Chromatographic Purification

  • Silica gel chromatography (4–10% ethyl acetate/hexane) resolves esters from unreacted starting materials.

  • Final purity is confirmed via HPLC (>98%) and ¹H NMR.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.28 (m, 1H, H-9), 4.12 (dd, J = 6.2 Hz, 1H, H-3 of fatty acid), 1.25–2.15 (m, triterpenoid protons).

  • MS (ESI) : m/z 845.6 [M+Na]⁺.

Optimization Challenges and Solutions

ChallengeSolutionYield Improvement
Low cross-metathesis yieldSyringe pump catalyst addition62% → 70%
Esterification side reactionsBenzyl protection of 3-OH group50% → 88%
Triterpenoid solubilityUse of Cyrene® as green solvent65% → 80%

Q & A

Q. How can researchers integrate spectroscopic and crystallographic data to refine its 3D conformation?

  • Methodological Answer : Use software like Mercury (CCDC) to overlay NMR-derived NOE restraints with X-ray diffraction data. Density functional theory (DFT) geometry optimization can reconcile discrepancies in bond angles or torsional strain .

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